molecular formula C15H16N2O3S B5772994 N-ethyl-4-[(phenylsulfonyl)amino]benzamide

N-ethyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No.: B5772994
M. Wt: 304.4 g/mol
InChI Key: QDBWYFJQQZDHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[(phenylsulfonyl)amino]benzamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cell signaling pathways. EPN has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

N-ethyl-4-[(phenylsulfonyl)amino]benzamide works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This process plays a crucial role in the regulation of cell signaling pathways, and dysregulation of protein tyrosine phosphatases has been implicated in a variety of diseases, including cancer and autoimmune disorders. By inhibiting the activity of these enzymes, this compound can modulate cell signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a protein tyrosine phosphatase inhibitor, this compound has been shown to modulate the activity of other enzymes, including protein kinases and phospholipases. It has also been found to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-ethyl-4-[(phenylsulfonyl)amino]benzamide is its potency as a protein tyrosine phosphatase inhibitor. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound can also have off-target effects on other enzymes, which can complicate data interpretation. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-ethyl-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective protein tyrosine phosphatase inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs to enhance therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of different disease states.

Synthesis Methods

The synthesis of N-ethyl-4-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzenesulfonyl chloride with N-ethyl-4-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The overall yield of this synthesis method is relatively high, making it a cost-effective way to produce this compound.

Scientific Research Applications

N-ethyl-4-[(phenylsulfonyl)amino]benzamide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain protein tyrosine phosphatases. In immunology, this compound has been shown to modulate the activity of immune cells, leading to potential therapeutic applications in autoimmune diseases. In neuroscience, this compound has been used to study the role of protein tyrosine phosphatases in synaptic plasticity and memory formation.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-16-15(18)12-8-10-13(11-9-12)17-21(19,20)14-6-4-3-5-7-14/h3-11,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBWYFJQQZDHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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